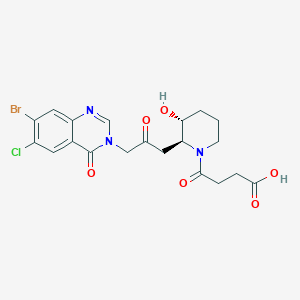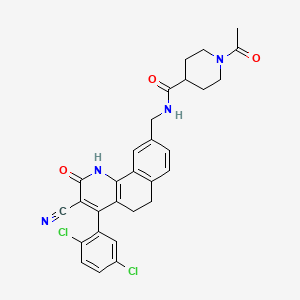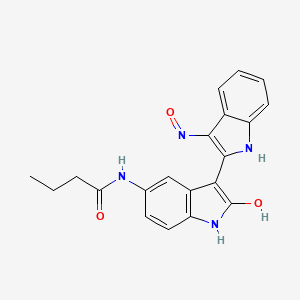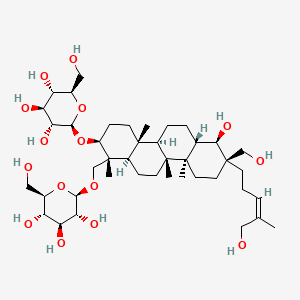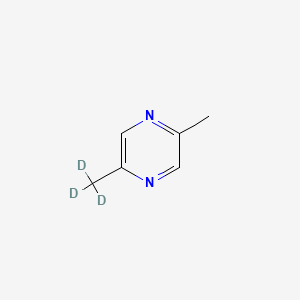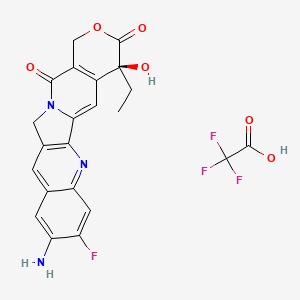![molecular formula C20H6Br2N2Na2O9 B12384505 disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate involves several steps. The starting material, fluorescein, undergoes bromination to introduce bromine atoms at the 4’ and 5’ positions. This is followed by nitration to add nitro groups at the 2’ and 7’ positions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it efficient and cost-effective .
化学反応の分析
Types of Reactions
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to remove the nitro groups, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted xanthene compounds .
科学的研究の応用
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in fluorescence microscopy.
Biology: Employed as a stain for cell and tissue samples, particularly for collagen and cell granules.
Medicine: Utilized in histological staining to differentiate between various cell types and structures.
Industry: Applied in the textile industry as a dye and in the production of colored materials
作用機序
The compound exerts its effects primarily through its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding alters the optical properties of the compound, making it useful as a fluorescent marker. The pathways involved include interactions with cellular components that result in fluorescence emission under specific wavelengths of light .
類似化合物との比較
Similar Compounds
Eosin Y: Another xanthene dye with similar staining properties but different chemical structure.
Fluorescein: The parent compound of Eosin B, used extensively in fluorescence microscopy.
Rhodamine B: A related dye with distinct fluorescence characteristics
Uniqueness
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is unique due to its specific bromination and nitration pattern, which imparts distinct optical properties and makes it particularly effective for certain staining applications .
特性
分子式 |
C20H6Br2N2Na2O9 |
|---|---|
分子量 |
624.1 g/mol |
IUPAC名 |
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br2N2O9.2Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
InChIキー |
QGAYMQGSQUXCQO-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


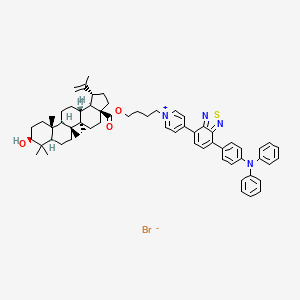
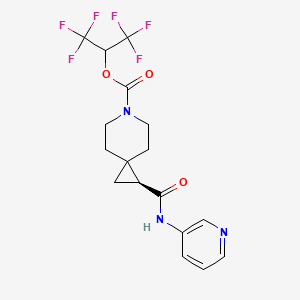
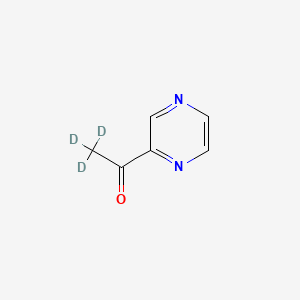
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
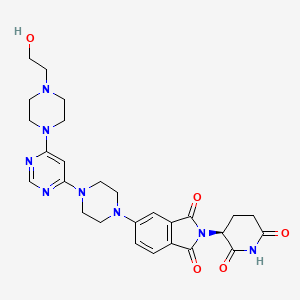
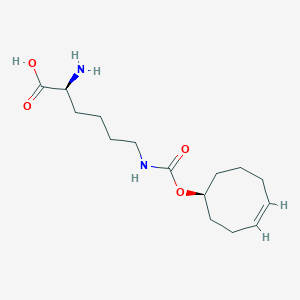
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
